molecular formula C12H11ClN4O3 B14929210 N-(2-chlorophenyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide

N-(2-chlorophenyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B14929210
M. Wt: 294.69 g/mol
InChI Key: DGDJPLWACWLOBS-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, an ethyl group, a nitro group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester or β-diketone under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzoyl chloride and the pyrazole derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine, such as ethylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group and the pyrazole ring are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-nitrobenzamide
  • N-(4-chlorophenyl)-4-nitrobenzamide
  • 2-chloro-N-(2-chlorophenyl)nicotinamide

Uniqueness

N-(2-chlorophenyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C12H11ClN4O3

Molecular Weight

294.69 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-ethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C12H11ClN4O3/c1-2-16-11(10(7-14-16)17(19)20)12(18)15-9-6-4-3-5-8(9)13/h3-7H,2H2,1H3,(H,15,18)

InChI Key

DGDJPLWACWLOBS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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